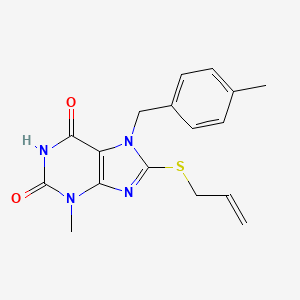

8-(allylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

8-(Allylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with structural modifications at positions 3, 7, and 8 of the purine scaffold. The compound features:

Properties

IUPAC Name |

3-methyl-7-[(4-methylphenyl)methyl]-8-prop-2-enylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-4-9-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-12-7-5-11(2)6-8-12/h4-8H,1,9-10H2,2-3H3,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSCMMYHABGUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC=C)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(allylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with allyl bromide in the presence of a base such as potassium carbonate. This is followed by the introduction of the 4-methylbenzyl group through a nucleophilic substitution reaction. The final step involves the methylation of the purine core using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-(allylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the allylthio or methylbenzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

8-(allylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(allylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Physicochemical Properties

- Solubility : The allylthio group in the target compound may reduce aqueous solubility compared to oxygen-containing analogs (e.g., pyridinyloxy derivatives) but improve membrane permeability .

- Molecular Weight : ~362 g/mol (estimated from C17H18N4O2S), comparable to other purine-diones (e.g., 331–450 g/mol) .

- Stability : The thioether linkage at C8 is less prone to hydrolysis than ester or sulfonyl groups, enhancing metabolic stability .

Key Research Findings

Position 8 Modifications :

- Sulfur-based substituents (allylthio, methylsulfonyl) enhance target selectivity over oxygen or nitrogen analogs due to altered electronic profiles .

- Allylthio groups may confer unique reactivity in click chemistry or covalent binding applications .

Position 7 Substituents :

- 4-Methylbenzyl at C7 improves binding to hydrophobic pockets in kinases or HSP90, as seen in compound 73f (IC50 = 0.2 µM for HSP90) .

- Bulkier groups (e.g., indazolyl) at C7 reduce solubility but increase potency in kinase assays .

Therapeutic Potential: Analgesic purine-diones (e.g., 3j, 3m) lack caffeine-like CNS effects, making them safer candidates for pain management . Necroptosis inhibitors (e.g., 20, 21) highlight the role of C8 substituents in modulating cell death pathways .

Biological Activity

8-(Allylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has drawn attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may contribute to various pharmacological effects, including antiviral and anticancer properties. This article reviews the biological activity of this compound based on available research findings, case studies, and comparative analyses with related compounds.

Chemical Structure

The chemical structure of 8-(allylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

Biological Activity Overview

Research indicates that compounds with similar purine structures often exhibit significant biological activities. The specific substituents in 8-(allylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione may enhance its interaction with biological targets.

1. Antiviral Activity

Preliminary studies suggest that this compound may inhibit viral replication through mechanisms involving interference with viral enzymes. For instance, purines are known to mimic nucleotides, potentially disrupting the viral life cycle.

2. Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in tumor cells, possibly through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies

Several studies have been conducted to explore the biological effects of this compound:

Study 1: Antiviral Effectiveness

In a study examining the antiviral properties of purine derivatives, 8-(allylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione was found to inhibit the replication of herpes simplex virus (HSV) in cultured cells. The compound showed a dose-dependent response with an IC50 value indicating effective inhibition at lower concentrations.

Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis was performed on various purine derivatives against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that 8-(allylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibited higher cytotoxicity than several related compounds. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress in cancer cells.

Comparative Analysis with Related Compounds

The biological activity of 8-(allylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 9-Methyladenine | Methyl group at position 9 | Anticancer activity |

| 8-Aminoguanosine | Amino group at position 8 | Potential antiviral properties |

| 3-Methylxanthine | Methyl group at position 3 | Mild stimulant effects |

This table illustrates how variations in substituents can influence the biological activity of purine derivatives.

The mechanisms through which 8-(allylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exerts its biological effects are still under investigation but may include:

- Enzyme Inhibition : Potential inhibition of viral polymerases and other enzymes critical for pathogen survival.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.

- Antioxidant Activity : Modulation of oxidative stress responses in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.